molecular formula C7H8N2O3 B8663773 N-[(3-nitrophenyl)methyl]hydroxylamine

N-[(3-nitrophenyl)methyl]hydroxylamine

Cat. No. B8663773
M. Wt: 168.15 g/mol
InChI Key: JLLGGWHMQYCIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-nitrophenyl)methyl]hydroxylamine is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(3-nitrophenyl)methyl]hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3-nitrophenyl)methyl]hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[(3-nitrophenyl)methyl]hydroxylamine

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

N-[(3-nitrophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H8N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-4,8,10H,5H2

InChI Key

JLLGGWHMQYCIRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNO

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-{(3-Nitrophenyl)methyl}hydroxylamine can be obtained in the following manner: 3.78 g of sodium cyanoborohydride are added in portions in the course of two hours at a temperature near to 25° C. to a solution of 5 g of 3-nitrobenzaldoxime in 120 cm3 of acetic acid. The reaction mixture is stirred for 16 hours at a temperature near to 25° C., and then poured into a mixture of 500 cm3 of ethyl acetate and 150 cm3 of a 30% aqueous solution of potassium hydroxide. The organic phase is separated by decantation and the aqueous phase is extracted with three times 500 cm3 of ethyl acetate. The organic phases are combined, dried over magnesium sulphate and concentrated under reduced pressure. The residue is purified by chromatography on 200 cm3 of silica [eluent dichloromethane/methanol (98:2 by volume)]. The fractions containing the expected product are combined and concentrated under reduced pressure. 3.43 g of N-{(3-nitrophenyl)methyl}hydroxylamine are thus obtained in the form of an oil which is used as such in the subsequent syntheses.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
5 g
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reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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